molecular formula C18H19ClN4O5S B2687518 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1217055-25-8

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B2687518
CAS No.: 1217055-25-8
M. Wt: 438.88
InChI Key: RZKAJZQUQJECSE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a morpholinoethyl group, and a nitrofuran carboxamide, making it a complex molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the nitrofuran moiety: This step involves nitration of a furan derivative, followed by carboxylation to introduce the carboxamide group.

    Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via an alkylation reaction with an appropriate halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and morpholinoethyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzo[d]thiazole or morpholinoethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitrofuran moiety may interact with bacterial enzymes, leading to antimicrobial effects, while the benzo[d]thiazole core can interact with cellular proteins, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-5-nitrofuran-2-carboxamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-N-(2-dimethylaminoethyl)-5-nitrofuran-2-carboxamide hydrochloride

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S.ClH/c23-17(14-5-6-16(27-14)22(24)25)21(8-7-20-9-11-26-12-10-20)18-19-13-3-1-2-4-15(13)28-18;/h1-6H,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKAJZQUQJECSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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